molecular formula C23H21N5OS B15085371 N-[1,1'-Biphenyl]-2-YL-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide CAS No. 618415-88-6

N-[1,1'-Biphenyl]-2-YL-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide

Cat. No.: B15085371
CAS No.: 618415-88-6
M. Wt: 415.5 g/mol
InChI Key: WXMJZRABTHXQPM-UHFFFAOYSA-N
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Description

N-[1,1’-Biphenyl]-2-YL-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a complex organic compound that features a biphenyl group, a triazole ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1’-Biphenyl]-2-YL-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Synthesis of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Attachment of the Pyridine Moiety: The pyridine group can be introduced through a nucleophilic substitution reaction.

    Final Assembly: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1,1’-Biphenyl]-2-YL-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-[1,1’-Biphenyl]-2-YL-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals.

    Materials Science: The compound could be used in the design of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can act as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[1,1’-Biphenyl]-2-YL-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. The biphenyl and triazole moieties may facilitate binding to enzymes or receptors, while the pyridine group could enhance its solubility and bioavailability. The exact pathways and targets would depend on the specific application, such as inhibition of a particular enzyme in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1,1’-Biphenyl]-2-YL-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is unique due to its combination of a biphenyl group, a triazole ring, and a pyridine moiety, which confer specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

CAS No.

618415-88-6

Molecular Formula

C23H21N5OS

Molecular Weight

415.5 g/mol

IUPAC Name

2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C23H21N5OS/c1-2-28-22(20-14-8-9-15-24-20)26-27-23(28)30-16-21(29)25-19-13-7-6-12-18(19)17-10-4-3-5-11-17/h3-15H,2,16H2,1H3,(H,25,29)

InChI Key

WXMJZRABTHXQPM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C4=CC=CC=N4

Origin of Product

United States

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